molecular formula C12H18ClNO B3026422 2,4-Dimethylmethcathinone hydrochloride CAS No. 2412098-39-4

2,4-Dimethylmethcathinone hydrochloride

Cat. No.: B3026422
CAS No.: 2412098-39-4
M. Wt: 227.73 g/mol
InChI Key: BPRSXBIUAIICOM-UHFFFAOYSA-N
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Description

2,4-Dimethylmethcathinone hydrochloride is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the khat plant. This compound is a disubstituted analog of methcathinone, characterized by the presence of two methyl groups at the 2 and 4 positions on the phenyl ring. It is primarily used for research and forensic purposes due to its stimulant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylmethcathinone hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for synthetic cathinones, including this compound, often involve large-scale batch reactions under controlled conditions to ensure high purity and yield. These methods typically employ automated systems for precise control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylmethcathinone hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-dimethylmethcathinone hydrochloride involves its interaction with monoamine transporters. It inhibits the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system . The compound also exhibits affinity for serotonin receptors, contributing to its psychoactive effects .

Comparison with Similar Compounds

Comparison: 2,4-Dimethylmethcathinone hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological properties. Compared to other similar compounds, it has distinct effects on neurotransmitter systems and metabolic pathways . For instance, 2,4-dimethylethcathinone has an ethyl group instead of a methyl group, leading to differences in potency and duration of action .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-(methylamino)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-8-5-6-11(9(2)7-8)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRSXBIUAIICOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(C)NC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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